molecular formula C20H26N4O5S B2688214 3,4,5-trimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105202-10-5

3,4,5-trimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2688214
CAS No.: 1105202-10-5
M. Wt: 434.51
InChI Key: ZXITVLWHTVSTRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Heterocyclic Systems in Drug Discovery

The development of heterocyclic chemistry in the 19th century laid the groundwork for modern pharmaceutical science. The isolation of alloxan from uric acid by Brugnatelli in 1818 marked one of the earliest documented encounters with nitrogen-containing heterocycles. By 1832, the identification of furfural—a furan derivative—from starch hydrolysis demonstrated the ubiquity of oxygen-containing heterocycles in natural systems. These discoveries catalyzed a paradigm shift, revealing that heteroatom incorporation could dramatically alter the physicochemical and biologic properties of organic molecules.

The 20th century witnessed the systematic exploitation of heterocycles in drug design. Purines and pyrimidines, identified as genetic code components in 1951, underscored the biologic indispensability of heterocyclic systems. By the 1960s, approximately 50% of known chemical compounds contained heterocyclic motifs, with pharmaceutical applications ranging from antibiotics (e.g., β-lactams) to antivirals. The synthetic accessibility of heterocycles via cyclization, condensation, and cross-coupling reactions further solidified their status as medicinal chemistry cornerstones.

Table 1: Key Historical Milestones in Heterocyclic Drug Discovery

Year Discovery Significance
1818 Isolation of alloxan Early example of nitrogen heterocycles
1832 Identification of furfural Demonstrated oxygen heterocycle prevalence
1951 Role of purines/pyrimidines in DNA Linked heterocycles to molecular biology
1967 Heterocyclic Group (RSC) founding Accelerated scaffold diversification

Emergence of Thienopyrazole Derivatives as Privileged Structures

Thienopyrazoles—fusion products of thiophene and pyrazole rings—have emerged as privileged scaffolds due to their structural versatility and broad pharmacologic potential. Early work focused on flat, aromatic systems like thieno[2,3-c]pyrazoles, which demonstrated kinase inhibitory activity through planar interactions with ATP-binding pockets. However, the pharmaceutical industry’s recent pivot toward three-dimensional (3D) architectures has reinvigorated interest in nonplanar thienopyrazole variants.

The thieno[3,4-c]pyrazole isomer exemplifies this 3D trend. Its bent geometry facilitates interactions with allosteric enzyme sites and improves solubility profiles compared to flat analogues. Functionalization at the 2-position with propylaminoethyl ketone groups, as seen in 3,4,5-trimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, introduces conformational flexibility while preserving hydrogen-bond donor/acceptor capacity. Benzamide appendages further enhance target affinity through π-stacking and dipole interactions.

Table 2: Biologic Applications of Thienopyrazole Derivatives

Application Mechanism Example Derivative
Anticancer agents Microtubule disruption, kinase inhibition Tpz-1 (thieno[2,3-c]pyrazole)
Kinase inhibitors (Jak2) ATP-competitive inhibition AMG-487 (thienopyridine)
Antiangiogenics VEGFR2 inhibition Abbott KDR inhibitors

The synthesis of such hybrids often employs transition metal-catalyzed strategies. Palladium-mediated cross-couplings enable precise functionalization of the thienopyrazole core, while copper-catalyzed azide-alkyne cycloadditions facilitate benzamide conjugation. These methods balance stereochemical control with functional group tolerance, critical for maintaining biologic activity.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-5-6-21-17(25)9-24-19(13-10-30-11-14(13)23-24)22-20(26)12-7-15(27-2)18(29-4)16(8-12)28-3/h7-8H,5-6,9-11H2,1-4H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXITVLWHTVSTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4,5-trimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with potential therapeutic applications. Its structure incorporates elements that are known to exhibit biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound based on available research data.

Chemical Structure

The compound can be represented by the following structural formula:

C17H22N4O5S\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}_{5}\text{S}

Anticancer Activity

Research has indicated that derivatives of thieno[3,4-c]pyrazole exhibit significant anticancer properties. A study evaluating various thieno compounds found that certain derivatives showed potent activity against PC-3 prostate cancer cell lines. The specific IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds ranged significantly, with some derivatives showing values as low as 0.13 μM, indicating a strong potential for therapeutic use in oncology .

Table 1: Anticancer Activity of Thieno Derivatives

CompoundIC50 (μM)Cell Line
Compound 31.3 ± 0.172PC-3
Compound 50.13 ± 0.019PC-3
Compound 8a1.2 ± 0.0785PC-3
Doxorubicin (Standard)0.912 ± 0.12PC-3

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity, particularly against α-glucosidase and β-glucuronidase. These enzymes are critical in carbohydrate metabolism and detoxification processes, respectively.

Table 2: Enzyme Inhibition Activities

CompoundEnzyme TypeIC50 (μM)
Compound 8aα-glucosidase13.2 ± 0.34
Compound 8bα-glucosidase14.1 ± 0.28
Compound 5β-glucuronidase0.003 ± 0.09
D-Saccharic acid (Standard)β-glucuronidase45.75 ± 2.16

These results suggest that the compound may be a promising candidate for managing conditions related to hyperglycemia and oxidative stress due to its inhibition of relevant enzymes .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH radical scavenging assay, which measures the ability to neutralize free radicals. The results indicated that certain derivatives displayed significant antioxidant activity, with IC50 values demonstrating superior efficacy compared to standard antioxidants like N-acetylcysteine .

Case Studies

In a notable case study involving thieno derivatives, researchers synthesized a series of compounds and tested them for various biological activities, including anticancer and enzyme inhibition assays. The most promising candidates were further analyzed for their mechanisms of action and potential side effects.

The proposed mechanism by which these compounds exert their effects includes:

  • Inhibition of cell proliferation in cancer cells through apoptosis induction.
  • Blocking enzymatic pathways involved in glucose metabolism and detoxification.

Comparison with Similar Compounds

Thiazole-Based Analogs

Compound 83 and Compound 84 (from ):

  • Structure : Both contain a 3,4,5-trimethoxybenzamide group but differ in their heterocyclic systems.
    • Compound 83: Features a thiazole ring with a methyl-substituted propyl chain and a difluorocyclohexyl group.
    • Compound 84: Includes a reversed amide linkage and a difluorocyclohexylcarbamothioyl substituent.
  • Key Differences: The thiazole ring (vs. thienopyrazol) may alter electronic properties and metabolic stability. Thiazoles are known for moderate aromaticity and susceptibility to oxidation.

Dihydropyridinone Derivative

N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide ():

  • Structure: Shares the 3,4,5-trimethoxybenzamide motif but replaces the thienopyrazol with a dihydropyridinone ring.
  • Key Differences: The dihydropyridinone system introduces a lactam group, enhancing hydrogen-bonding capacity (two acceptors: ketone and amide). The methyl groups on the pyridinone ring may sterically hinder interactions with flat binding pockets, unlike the planar thienopyrazol system.

Structural and Functional Comparison Table

Compound Core Heterocycle Key Substituents H-Bond Donors/Acceptors LogP (Predicted) Potential Applications
Target Compound Thieno[3,4-c]pyrazol Propylaminoethyl ketone 3 donors, 5 acceptors ~2.8 Kinase inhibition, CNS targets
Compound 83 Thiazole Difluorocyclohexyl, methylpropyl 2 donors, 6 acceptors ~3.5 Anticancer, enzyme modulation
Compound 84 Thiazole Difluorocyclohexylcarbamothioyl 3 donors, 7 acceptors ~4.0 Protein-protein interaction
Dihydropyridinone analog Dihydropyridinone 4,6-Dimethyl, methyl linkage 2 donors, 6 acceptors ~1.9 Antimicrobial, anti-inflammatory

Implications of Structural Variations

Thiazole (Compounds 83/84): Moderate aromaticity; sulfur atom may participate in hydrophobic interactions. Dihydropyridinone (): Lactam group enhances solubility but reduces lipophilicity.

Substituent Effects: Propylaminoethyl ketone (target): Balances hydrophilicity (amide/ketone) and lipophilicity (propyl). Difluorocyclohexyl (Compounds 83/84): Increases LogP significantly, favoring blood-brain barrier penetration.

Hydrogen Bonding: The target compound’s three donors (NH from amide, pyrazol, and propylamino) may strengthen target binding compared to analogs with fewer donors .

Research Findings and Methodological Considerations

  • Crystallography : Programs like SHELXL () are critical for resolving complex heterocyclic structures, enabling precise comparison of bond lengths and angles.
  • Hydrogen-Bonding Patterns : Graph set analysis () could explain differences in crystal packing or solubility between the target compound and its analogs.

Q & A

Q. What are the standard synthetic routes for preparing 3,4,5-trimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide?

The synthesis typically involves multi-step reactions starting with cyclization of thieno[3,4-c]pyrazole precursors. Key steps include:

  • Condensation of substituted thioketones with hydrazines to form the pyrazole ring .
  • Functionalization of the thienopyrazole core with a propylaminoethyl-oxo moiety via nucleophilic substitution or amidation .
  • Coupling the modified pyrazole with 3,4,5-trimethoxybenzamide using activating agents like DCC (dicyclohexylcarbodiimide) or HATU . Reaction conditions (e.g., anhydrous solvents, 0–5°C for amidation) are critical to minimize side products .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : Confirm structural integrity, including methoxy group integration (δ 3.8–4.0 ppm) and amide proton signals (δ 8.0–8.5 ppm) .
  • HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ peaks) and detect fragmentation patterns .

Q. What structural features influence its reactivity and stability?

  • The thieno[3,4-c]pyrazole core is prone to oxidation; storage under inert gas (N₂/Ar) is advised .
  • The 3,4,5-trimethoxybenzamide moiety enhances solubility in polar aprotic solvents (e.g., DMSO) but may reduce thermal stability (TGA recommended) .
  • The propylaminoethyl-oxo group participates in hydrogen bonding, affecting crystallization behavior .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the thienopyrazole intermediate?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for cyclization efficiency .
  • Solvent Optimization : Compare DMF (high polarity) vs. THF (low polarity) for intermediate solubility .
  • Temperature Gradients : Perform reactions at 50–80°C to balance reaction rate and decomposition .
  • In Situ Monitoring : Use TLC (silica gel, chloroform:acetone 3:1) to track intermediate formation .

Q. What strategies address contradictions in biological activity data across analogs?

  • Substituent Effects : Compare methoxy vs. chloro substituents on the benzamide ring; 3,4,5-trimethoxy groups may enhance membrane permeability but reduce target affinity .
  • Dose-Response Validation : Repeat assays with standardized cell lines (e.g., HEK293) and controls for ATP interference .
  • Metabolic Stability Tests : Use liver microsomes to identify rapid degradation pathways (e.g., demethylation of methoxy groups) .

Q. What computational methods support mechanistic studies of its pharmacological activity?

  • Molecular Docking : Simulate binding to kinase domains (e.g., PDB 4Y0) using AutoDock Vina; focus on interactions with the oxoethyl-propylamino side chain .
  • QM/MM Simulations : Analyze electron density shifts during amide bond cleavage in enzymatic environments .
  • MD Simulations : Predict conformational stability of the thienopyrazole ring in aqueous vs. lipid bilayer systems .

Q. How can synthetic byproducts be identified and mitigated?

  • LC-MS/MS : Detect trace impurities (e.g., hydrolyzed amides or oxidized pyrazoles) with high-resolution orbitrap systems .
  • Reaction Quenching : Add scavengers (e.g., silica-thiol resin) to trap reactive intermediates during workup .
  • Crystallography : Co-crystallize byproducts with host molecules (e.g., cyclodextrins) for structural elucidation .

Methodological Guidelines

  • Data Reproducibility : Document reaction parameters (e.g., stirring speed, ramp rates) in detail to ensure reproducibility .
  • Contradiction Resolution : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .
  • Safety Protocols : Handle thioketones and hydrazines in fume hoods due to toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.